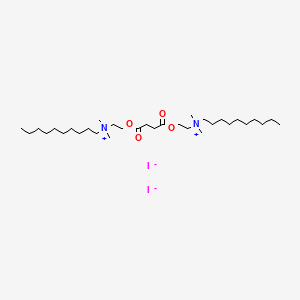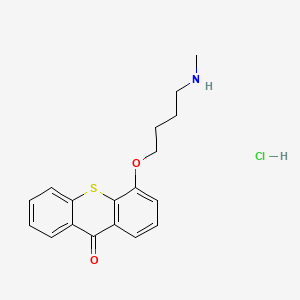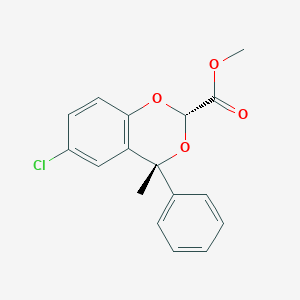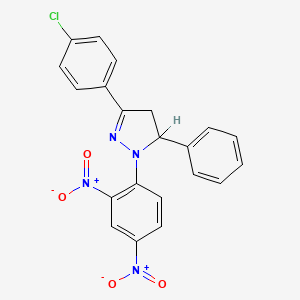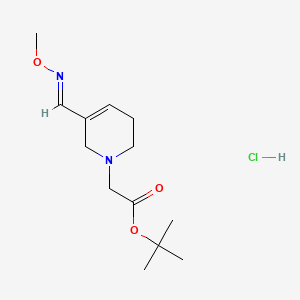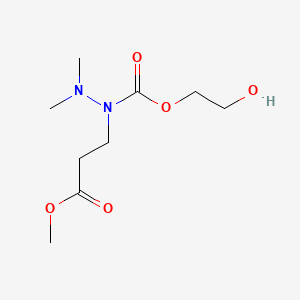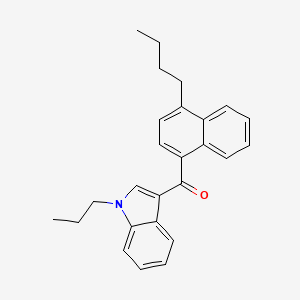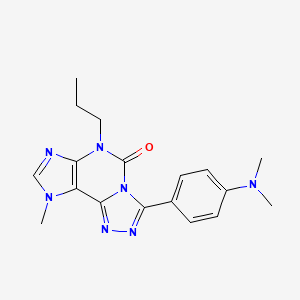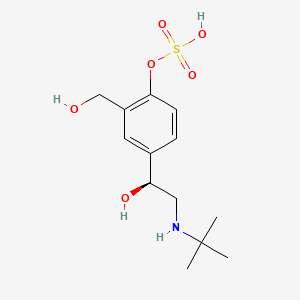
Albuterol-4-sulfate, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Albuterol-4-sulfate, (S)-, also known as (S)-salbutamol-4’-O-sulfate, is a pharmacologically active enantiomer of salbutamol. It is a beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its ability to relax bronchial smooth muscle, thereby alleviating bronchospasm and improving airflow in patients with obstructive airway diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Albuterol-4-sulfate, (S)-, involves the enantioselective synthesis of (S)-salbutamol followed by sulfation. The enantioselective synthesis can be achieved using chiral catalysts or starting materials. The sulfation process typically involves the reaction of (S)-salbutamol with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfate ester .
Industrial Production Methods
Industrial production of Albuterol-4-sulfate, (S)-, often employs genetically modified fission yeast cells for the biosynthesis of the sulfate ester. This biotechnological approach ensures high enantiomeric purity and efficient production. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Análisis De Reacciones Químicas
Types of Reactions
Albuterol-4-sulfate, (S)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
Aplicaciones Científicas De Investigación
Albuterol-4-sulfate, (S)-, has a wide range of scientific research applications:
Mecanismo De Acción
Albuterol-4-sulfate, (S)-, exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby reducing bronchospasm and improving airflow .
Comparación Con Compuestos Similares
Similar Compounds
Salbutamol (Racemic mixture): Contains both ®- and (S)-enantiomers.
Levalbuterol ®-: The pharmacologically active enantiomer of salbutamol.
Terbutaline: Another beta-2 adrenergic receptor agonist with a similar structure and function.
Uniqueness
Albuterol-4-sulfate, (S)-, is unique due to its high enantiomeric purity and specific pharmacological activity. Unlike the racemic mixture, the (S)-enantiomer is associated with fewer side effects and improved therapeutic efficacy .
Propiedades
Número CAS |
146698-86-4 |
|---|---|
Fórmula molecular |
C13H21NO6S |
Peso molecular |
319.38 g/mol |
Nombre IUPAC |
[4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m1/s1 |
Clave InChI |
FPMLHYFHLRTRMB-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


